Product packaging for Imidafenacin Related Compound 1(Cat. No.:CAS No. 170105-20-1)

Imidafenacin Related Compound 1

Cat. No.: B601955
CAS No.: 170105-20-1
M. Wt: 305.38
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Description

Conceptualization of Related Compounds in Pharmaceutical Science and Regulatory Compliance

In the realm of pharmaceutical science, "related compounds" are substances that are structurally similar to the active pharmaceutical ingredient (API) but are not the intended therapeutic entity. These compounds, often referred to as impurities, can originate from various stages of the drug manufacturing process, including synthesis, purification, and storage. veeprho.comajptr.com They are broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents. ajptr.compharmaffiliates.com

Organic impurities can be by-products of the synthesis, unreacted starting materials, intermediates, or degradation products that form over time. ajptr.com Inorganic impurities may include reagents, catalysts, and heavy metals. gmpinsiders.com The presence of any of these related compounds, even in minute quantities, can potentially affect the efficacy and safety of the final drug product. veeprho.com

To ensure patient safety and product quality, regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines. pharmaffiliates.compharmaffiliates.com These guidelines, particularly ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the identification, qualification, and control of impurities. gmpinsiders.compharmaffiliates.com Compliance with these regulatory standards is a critical aspect of pharmaceutical development and manufacturing. ijpras.com

Significance of Impurity Profiling in Active Pharmaceutical Ingredient (API) and Drug Product Development

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying the various impurities present in an API and the finished drug product. veeprho.compharmaffiliates.com This analytical undertaking is a cornerstone of drug development and quality control, ensuring that the final product meets the high standards for safety, quality, and efficacy set by pharmacopeial standards and global regulatory agencies. pharmaffiliates.com

The significance of impurity profiling is multifaceted:

Ensuring Patient Safety: The primary goal is to identify and control any potentially toxic impurities that could pose a health risk to patients. pharmaffiliates.com

Maintaining Product Quality: It helps maintain batch-to-batch consistency and ensures the stability of the drug formulation throughout its shelf life. pharmaffiliates.com

Regulatory Compliance: A thorough impurity profile is a mandatory component of the documentation submitted to regulatory authorities for drug approval, such as in Drug Master Files (DMF) and Abbreviated New Drug Applications (ANDA). pharmaffiliates.comgrace.com

Process Optimization: Understanding the impurity profile can provide valuable insights into the manufacturing process, allowing for optimization to minimize the formation of unwanted related compounds. grace.com

Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are employed to create a detailed impurity profile. veeprho.comnih.gov This systematic tracking of impurities is an essential task throughout all stages of drug development. nih.gov

Role of Imidafenacin (B1671753) Related Compound 1 as a Reference Standard in Quality Control and Research Methodologies

Imidafenacin Related Compound 1 is a known process-related impurity and potential degradant of Imidafenacin, an antimuscarinic agent. researchgate.net In the context of pharmaceutical quality control, this compound serves a crucial role as a certified reference standard. pharmaffiliates.com A reference standard is a highly purified and well-characterized substance used as a measurement benchmark in analytical procedures. gmpsop.comveeprho.com

The use of this compound as a reference standard is vital for several reasons:

Identification: It allows for the unambiguous identification of this specific impurity in samples of the Imidafenacin API or its formulated products using chromatographic techniques. longdom.org

Quantification: By comparing the analytical response of the sample to that of the certified reference standard, laboratories can accurately quantify the amount of this compound present. veeprho.comlongdom.org This ensures that its level remains below the stringent limits stipulated by regulatory authorities.

Method Validation: It is essential for the validation of analytical methods, demonstrating that the method is accurate, precise, and specific for detecting and quantifying this particular impurity. pharmaffiliates.com

A study focusing on the impurities in Imidafenacin raw material and its tablets successfully identified three primary impurities, one of which was confirmed as 4-(1H-imidazol-1-yl)-2, 2-diphenylbutanamide, also known as this compound. researchgate.net The availability of this compound as a reference standard is indispensable for the routine quality control and release testing of Imidafenacin, safeguarding the quality of the medicine provided to patients. longdom.org

Properties

CAS No.

170105-20-1

Molecular Formula

C19H19N3O

Molecular Weight

305.38

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4-(1H-Imidzol-1-yl)-2,2-Diphenylbutanamide

Origin of Product

United States

Q & A

Q. How to integrate tables and figures effectively in manuscripts?

  • Table Design : Summarize key pharmacological parameters (e.g., IC50, logD, metabolic clearance) in comparative tables. Use footnotes to explain abbreviations.
  • Figure Clarity : Label chromatograms with retention times and annotate spectral peaks (e.g., NMR splitting patterns) .

Q. What are the best practices for disclosing conflicting data in publications?

  • Transparency : Use dedicated "Data Limitations" subsections to discuss irreproducible results (e.g., batch-to-batch variability in compound purity).
  • Recommendations : Propose follow-up experiments (e.g., cryo-EM for receptor-ligand complex visualization) to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.